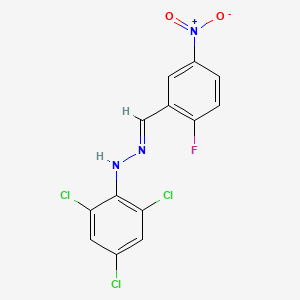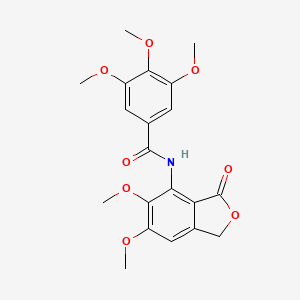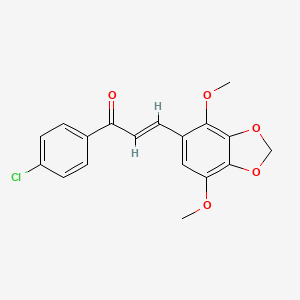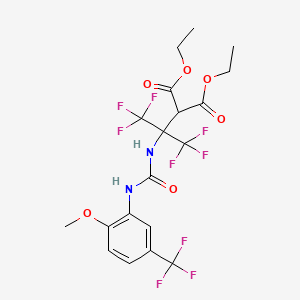
(1E)-1-(2-fluoro-5-nitrobenzylidene)-2-(2,4,6-trichlorophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine is a complex organic compound characterized by the presence of both fluorine and nitro functional groups on a phenyl ring, as well as trichlorophenyl and hydrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine typically involves the condensation of 2-fluoro-5-nitrobenzaldehyde with 2,4,6-trichlorophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The fluorine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce various functional groups in place of the halogens.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro and fluorine groups may play a role in its biological activity by affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structures but differ in the number and position of chlorine atoms.
Trichlorophenylhydrazines: Compounds with similar hydrazine and trichlorophenyl moieties but lacking the fluorine and nitro groups.
Uniqueness
(1E)-1-[(2-Fluoro-5-nitrophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and nitro groups on the phenyl ring, along with the trichlorophenyl and hydrazine moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H7Cl3FN3O2 |
|---|---|
Molecular Weight |
362.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-[(E)-(2-fluoro-5-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H7Cl3FN3O2/c14-8-4-10(15)13(11(16)5-8)19-18-6-7-3-9(20(21)22)1-2-12(7)17/h1-6,19H/b18-6+ |
InChI Key |
XVGBOJDTRWKUCG-NGYBGAFCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=C(C=C(C=C2Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(1-chlorobutylidene)amino]oxy}-3,3,3-trifluoro-2-{[(3-fluorophenyl)carbamoyl]amino}propanoate](/img/structure/B11476165.png)


![3-cyclohexyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11476182.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11476193.png)


![Ethyl 3,3,3-trifluoro-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propanamidopropanoate](/img/structure/B11476203.png)
![2-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11476208.png)
![N,N'-[(5-tert-butyl-2-hydroxybenzene-1,3-diyl)dimethanediyl]bis{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide}](/img/structure/B11476210.png)
![N-[(5-bromofuran-2-yl)methyl]-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11476211.png)
![4-bromo-N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B11476216.png)
![Ethyl 2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-YL]methoxy}-2-acetamido-3,3,3-trifluoropropanoate](/img/structure/B11476219.png)
![N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11476221.png)
